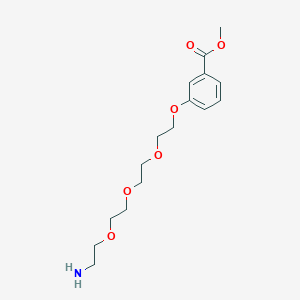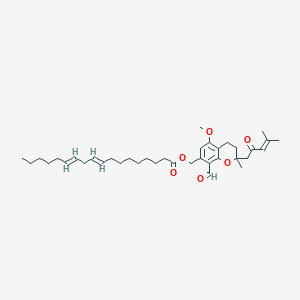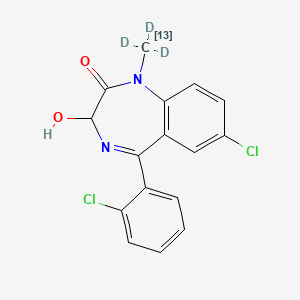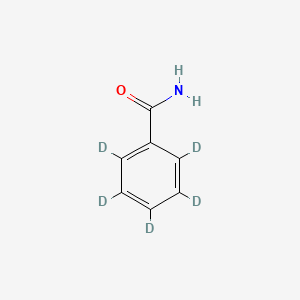
(2-Chloro-6-nitropyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-nitropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and nitro groups, as well as an acetic acid moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-nitropyridin-4-YL)acetic acid typically involves the nitration of 2-chloropyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 2-chloropyridine with nitric acid to form 2-chloro-6-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
(2-Chloro-6-nitropyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Chloro-6-nitropyridin-4-YL)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitropyridine: Similar structure but different substitution pattern.
4-Chloro-2-nitrobenzoic acid: Similar functional groups but different core structure.
2-Nitro-4-chlorobenzoic acid: Similar functional groups but different core structure.
Uniqueness: (2-Chloro-6-nitropyridin-4-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and acetic acid groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H5ClN2O4 |
|---|---|
Poids moléculaire |
216.58 g/mol |
Nom IUPAC |
2-(2-chloro-6-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-5-1-4(3-7(11)12)2-6(9-5)10(13)14/h1-2H,3H2,(H,11,12) |
Clé InChI |
RMDPDAWBYTVBNP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)



![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)

![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)



